molecular formula C9H6BrFN2 B1294257 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole CAS No. 957062-81-6

4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Cat. No.: B1294257
CAS No.: 957062-81-6
M. Wt: 241.06 g/mol
InChI Key: OHWIDXFFPCMKLX-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-fluorophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position and a fluorophenyl group at the 1-position of the pyrazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with 1,3-diketones or β-keto esters under acidic or basic conditions can yield the pyrazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile, such as an organometallic reagent.

    Bromination: The final step involves the bromination of the pyrazole ring at the 4-position. This can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-fluorophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-(2-fluorophenyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents and drug candidates.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine and fluorophenyl substituents can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-fluorobenzene
  • 4-Bromo-2-fluorobiphenyl
  • 4-Bromofluorobenzene

Uniqueness

4-Bromo-1-(2-fluorophenyl)-1H-pyrazole is unique due to the presence of both bromine and fluorophenyl groups on the pyrazole ring. This combination imparts distinct electronic and steric properties, making it different from other similar compounds. Its unique structure allows for specific interactions in chemical reactions and biological systems, which can be leveraged in various research and industrial applications.

Properties

IUPAC Name

4-bromo-1-(2-fluorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWIDXFFPCMKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650463
Record name 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-81-6
Record name 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole
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